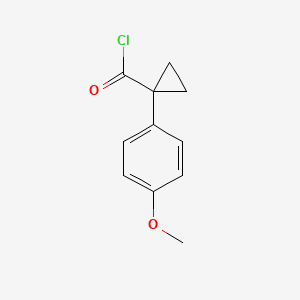

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride

Descripción general

Descripción

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride, also known as MPPCC, is a chemical compound that has become increasingly important in scientific research in recent years. It has a molecular formula of C11H11ClO2 and a molecular weight of 210.65 g/mol .

Molecular Structure Analysis

The molecular structure of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride is represented by the linear formula C11H11ClO2 .Aplicaciones Científicas De Investigación

Environmental Estrogenic Activity

Methoxychlor, a chlorinated hydrocarbon pesticide with proestrogenic activity, is structurally related to 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride. It undergoes metabolism to produce an active estrogenic form, 2,2-bis(p-hydroxyphenyl)-1,1,1-trichloroethane (HPTE). This compound's impact on fertility, pregnancy, and development, as well as altered social behavior in adult males exposed prenatally, highlights the importance of understanding the implications of structurally similar compounds in environmental health and safety (Cummings, 1997).

Thermal Degradation of Polyvinyl Chloride (PVC)

The study of thermal dehydrochlorination of PVC begins with structural defects formed during polymerization, such as internal allylic chloride and tertiary chloride. This process is pertinent to compounds like 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride due to the involvement of chloride and hydrocarbon structures. The study of such reactions offers insights into the degradation mechanisms and potential stabilizing methods for materials (Starnes, 2002).

Synthesis of Macrocyclic Natural Products

Lawesson's reagent, noted for its applications in the total synthesis of macrocyclic natural products, indicates the potential utility of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in synthesizing complex organic molecules. Such compounds exhibit regioselectivity, chemoselectivity, and high yield, underlining the importance of structurally related compounds in pharmaceutical and synthetic organic chemistry (Larik et al., 2017).

Oxyfunctionalization in Drug Development

The increasing use of three-membered rings in drug development, including cyclopropane derivatives, indicates the relevance of 1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride in this field. Oxidation of methylene groups adjacent to cyclopropane, as a direct approach towards carbonylcyclopropanes, underscores the importance of such compounds in streamlining synthesis processes and enhancing atom economy (Sedenkova et al., 2018).

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)cyclopropane-1-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-14-9-4-2-8(3-5-9)11(6-7-11)10(12)13/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJVWBPMSOJAJDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2(CC2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640618 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methoxyphenyl)cyclopropanecarbonyl chloride | |

CAS RN |

16728-02-2 | |

| Record name | 1-(4-Methoxyphenyl)cyclopropane-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Tetrahydro-pyran-4-yloxy)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine](/img/structure/B1325042.png)

![Pentafluorophenyl (4-methyl-6,7-dihydro-4H-thieno[3,2-c]pyran-4-yl)acetate](/img/structure/B1325043.png)

![4-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B1325045.png)

![2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzonitrile](/img/structure/B1325046.png)

![(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]-4-[(allyloxy)carbonyl]piperazine-2-carboxylic acid](/img/structure/B1325056.png)

![(1-Imidazo[2,1-b][1,3]thiazol-6-ylethyl)amine dihydrochloride](/img/structure/B1325060.png)